REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10].[Cl:13][CH2:14][C:15]([CH3:19])([OH:18])[C:16]#[CH:17]>>[Cl:13][CH2:14][C:15]([C:16]1[N:8]([S:9]([CH3:12])(=[O:11])=[O:10])[C:3]2[C:2]([CH:17]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2)([OH:18])[CH3:19]
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
ClCC(C#C)(O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Name
|
|
Type
|
|
Smiles
|
ClCC(C)(O)C=1N(C2=CC=CC=C2C1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |